molecular formula C17H24N2O3 B14077478 Vildagliptin impurity F

Vildagliptin impurity F

Cat. No.: B14077478
M. Wt: 304.4 g/mol
InChI Key: XPKCFFJRILBMTQ-VHDAAVTISA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Vildagliptin impurity F can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Mechanism of Action

The mechanism of action of Vildagliptin impurity F is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. understanding its formation and behavior is essential for the overall mechanism of action of Vildagliptin. Vildagliptin works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which increases the levels of incretin hormones, thereby improving glycemic control .

Comparison with Similar Compounds

Vildagliptin impurity F can be compared with other impurities and related compounds such as:

  • Sitagliptin impurity A
  • Saxagliptin impurity B
  • Alogliptin impurity C
  • Linagliptin impurity D

These impurities are also associated with their respective DPP-4 inhibitors and share similar chemical properties and synthesis routes . this compound is unique in its specific formation pathway and its role in the quality control of Vildagliptin .

Biological Activity

Vildagliptin impurity F is a degradation product associated with the antidiabetic drug vildagliptin, which is a dipeptidyl peptidase-4 (DPP-4) inhibitor. Understanding the biological activity of this impurity is crucial for assessing the overall safety and efficacy of vildagliptin in clinical use. This article explores the biological activity, chemical stability, and potential implications of this compound based on recent research findings.

This compound has a molecular formula of C17H24N2O3 and a CAS number of 1789703-36-1. It is formed during the synthesis and degradation of vildagliptin under various conditions, including exposure to acidic, basic, or oxidative environments. Studies indicate that vildagliptin is sensitive to degradation, particularly in alkaline conditions, leading to the formation of several impurities, including impurity F .

Table 1: Stability Data of Vildagliptin and Its Impurities

ConditionDegradation (%)Time (min)
1M NaOH84.33%240
1M HCl59.28%240
3% H2O287.04%180

The above table summarizes the degradation rates of vildagliptin under various conditions, highlighting its instability in oxidative environments .

Biological Activity

While vildagliptin itself is recognized for its efficacy in lowering blood glucose levels by inhibiting DPP-4, the biological activity of its impurities, including impurity F, remains less well-documented. Research suggests that impurities can influence the pharmacokinetics and pharmacodynamics of the parent compound, potentially altering its therapeutic effects or safety profile .

Vildagliptin functions by increasing the levels of incretin hormones, which play a significant role in glucose metabolism. Although impurity F is not primarily considered an active pharmaceutical ingredient, understanding its formation can provide insights into the overall mechanism of action of vildagliptin .

Efficacy in Patients with Diabetes

A study examining the efficacy of vildagliptin in patients with diabetic kidney disease (DKD) found that treatment significantly decreased fasting blood glucose and hemoglobin A1c (HbA1c) levels. However, there was a noted decrease in estimated glomerular filtration rate (eGFR) following treatment . This raises questions about how impurities like impurity F might affect renal function or interact with other medications.

Table 2: Clinical Outcomes from Vildagliptin Treatment

ParameterBaseline ValuePost-Treatment Valuep-value
Fasting Blood Glucose (mg/dl)141.9 ± 30.6131.9 ± 56.40.036
HbA1c (%)7.4 ± 1.86.0 ± 0.30.041
eGFR (ml/min/1.73 m²)40.3 ± 22.231.25 ± 22.8Not significant

This table illustrates significant improvements in glycemic control but also highlights concerns regarding renal function post-treatment with vildagliptin .

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

2-[(5S,7R)-3-hydroxy-1-adamantyl]-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C17H24N2O3/c20-14-9-19(15(21)13-2-1-3-18(13)14)16-5-11-4-12(6-16)8-17(22,7-11)10-16/h11-13,22H,1-10H2/t11-,12+,13?,16?,17?

InChI Key

XPKCFFJRILBMTQ-VHDAAVTISA-N

Isomeric SMILES

C1CC2C(=O)N(CC(=O)N2C1)C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O

Canonical SMILES

C1CC2C(=O)N(CC(=O)N2C1)C34CC5CC(C3)CC(C5)(C4)O

Origin of Product

United States

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